2-(pentylamino)Benzonitrile
Description
2-(Pentylamino)benzonitrile (CAS: Not explicitly provided; molecular formula inferred as C₁₂H₁₆N₂, molecular weight 188.27 g/mol) is a benzonitrile derivative substituted with a pentylamino group (-NH-C₅H₁₁) at the 2-position.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(pentylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,14H,2-3,6,9H2,1H3 |
InChI Key |
CTLMURMKLCGOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentylamino)Benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with pentylamine under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the pentylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(pentylamino)Benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pentylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(pentylamino)Benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(pentylamino)Benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis. Additionally, the pentylamino group can interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
Amino-substituted benzonitriles exhibit distinct physicochemical properties based on substituent size, polarity, and electronic effects. Below is a comparative analysis:
Key Observations:
- Lipophilicity: The pentylamino group in this compound confers higher lipophilicity compared to dimethylamino or phenoxy analogs, favoring drug absorption .
- Stability: 2-(Dimethylamino)benzonitrile requires refrigeration (2–8°C), suggesting sensitivity to degradation, whereas longer alkyl chains (e.g., pentyl) may improve stability .
- Electronic Effects: Nitro-substituted derivatives (e.g., 5-nitro-2-(pentylamino)benzonitrile) exhibit enhanced polarity, useful in reactions requiring electron-withdrawing groups .
Ferrocene Derivatives
- 2-(Ferrocenylmethylamino)benzonitrile (2FMAB) and 3FMAB (ferrocenyl substituents) demonstrate redox-active properties due to the ferrocene moiety. Binding studies with DPPH radicals revealed: 3FMAB: Dominant chemical interaction with DPPH (binding constant K = 1.2 × 10⁴ M⁻¹). 2FMAB: Electrostatic interaction with DPPH, similar to ascorbic acid .
- Comparison: The pentylamino group lacks redox activity but may enhance passive diffusion in biological systems compared to bulkier ferrocene derivatives .
Azo Dyes and Complex Substitutions
- 2-[[4-[2-(Acetyloxy)ethylamino]phenyl]azo]-5-nitrobenzonitrile (CAS: 12223-39-1) is an azo dye with applications in textiles and materials science. Its nitro and cyano groups enable π-π stacking and chromophore activity .
- Contrast: Unlike azo dyes, this compound lacks conjugated systems for light absorption but is tailored for bioactivity due to its balanced lipophilicity .
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